

Technical Guide: Physicochemical Properties of Benzenemethanamine, N-(1,1-dimethylethyl)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenemethanamine, N-(1,1-dimethylethyl)-

Cat. No.: B145904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, N-(1,1-dimethylethyl)-, also known by its common synonym N-tert-butylbenzylamine, is a substituted benzylamine with the chemical formula C₁₁H₁₇N. Its structure, featuring a bulky tert-butyl group attached to the nitrogen atom of a benzylamine core, imparts specific steric and electronic properties that make it a compound of interest in various chemical and pharmaceutical contexts. It serves as a versatile intermediate in organic synthesis and as a building block in the development of more complex molecules.^[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its analysis.

Physicochemical Data

The fundamental physicochemical properties of **Benzenemethanamine, N-(1,1-dimethylethyl)-** are summarized below. These values are compiled from various chemical data sources and provide a quantitative profile of the compound under specified conditions.

Table 2.1: Identification and Structural Properties

Property	Value	Source(s)
IUPAC Name	N-benzyl-2-methylpropan-2-amine	[2] [3]
Synonyms	N-tert-butylbenzylamine, N-Benzyl-t-butylamine	[2] [4]
CAS Number	3378-72-1	[4] [5] [6]
Molecular Formula	C ₁₁ H ₁₇ N	[2] [5] [7]
Molecular Weight	163.26 g/mol	[2] [5] [7]
Appearance	Colorless to light yellow, clear liquid/oil	[1] [5] [8]
InChI Key	DLSOILHAKCBARI-UHFFFAOYSA-N	[2] [5]
SMILES	CC(C)(C)NCC1=CC=CC=C1	[2] [7]

Table 2.2: Thermodynamic and Physical Properties

Property	Value	Conditions	Source(s)
Melting Point	-25 °C to -30 °C	[2] [5] [6]	
Boiling Point	218-220 °C	Atmospheric Pressure	[2] [3]
80-85 °C	5 mm Hg (Torr)	[4] [5] [8]	
Density	0.881 g/mL	at 25 °C	[4] [5] [9]
0.899 - 0.90 g/cm ³	at 20-25 °C	[2] [6] [8]	
Flash Point	80 - 90 °C (176 - 194 °F)	Closed Cup	[5] [6] [8]
Vapor Pressure	12.1 Pa	at 25 °C	[4] [5] [10]
0.07 hPa	at 53 °C	[6]	
Refractive Index (n ²⁰ /D)	1.497 - 1.501	at 20 °C	[4] [5] [8]

Table 2.3: Solubility and Partitioning Properties

Property	Value	Conditions	Source(s)
Water Solubility	2 g/L	at 20 °C	[4][5][6]
Insoluble in water	[2][3]		
pKa (Predicted)	9.77 ± 0.29	[4][5][10]	
LogP (Octanol/Water)	2.57 - 2.9	at 25 °C	[5][7]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a liquid organic compound such as N-tert-butylbenzylamine.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., MelTemp)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating medium (mineral oil or silicone oil)
- Rubber band or wire for attachment

Procedure:

- Add a small amount (approx. 0.5-1 mL) of the liquid sample into the small test tube.[5]
- Place the capillary tube into the liquid with its open end submerged.[4]

- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into the Thiele tube containing the heating oil. The heat source should be applied to the side arm of the Thiele tube.[2][4]
- Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out.
- Increase the heating rate until a rapid and continuous stream of bubbles emerges from the capillary tip.[2][4]
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2][4] Record this temperature.
- It is crucial to also record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]

Determination of Density (Pycnometer or Gravimetric Method)

This protocol determines the mass per unit volume of the liquid.

Apparatus:

- Analytical balance (accurate to ± 0.001 g)
- Graduated cylinder or pycnometer
- Thermometer

Procedure:

- Place a clean, dry graduated cylinder on the analytical balance and tare its mass to zero.

- Carefully pour a specific volume of the liquid (e.g., 10 mL) into the graduated cylinder. Record the exact volume.
- Record the mass of the liquid displayed on the balance.[3]
- Measure the temperature of the liquid.
- Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[3]
- For higher accuracy, a pycnometer (a flask with a specific, calibrated volume) should be used in place of a graduated cylinder. The procedure involves measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

Determination of Water Solubility

This qualitative and semi-quantitative method assesses the solubility of the compound in water.

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes

Procedure:

- Place a known amount of the compound (e.g., 25 mg or 0.05 mL) into a small test tube.[11]
- Add a specific volume of deionized water (e.g., 0.75 mL) in small portions.[11]
- After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[9][11]
- Observe the mixture. Classify the solubility as:
 - Soluble: The compound dissolves completely, forming a clear, homogenous solution.

- Partially Soluble: Some of the compound dissolves, but a separate phase or cloudiness remains.
- Insoluble: The compound does not dissolve and remains as a distinct layer or suspension.
[\[9\]](#)
- For a quantitative result (g/L), known masses of the compound can be added incrementally to a known volume of water until saturation is reached (i.e., no more solute dissolves).

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile organic compounds. The assay for N-tert-butylbenzylamine is often performed using GC.[\[6\]](#)

Principle: The sample is vaporized and injected into a carrier gas stream, which moves it through a column containing a stationary phase. Components of the sample separate based on their differential partitioning between the mobile gas phase and the stationary phase. A detector measures the quantity of each component as it elutes from the column. Purity is determined by comparing the area of the main peak to the total area of all peaks (excluding the solvent).[\[7\]](#)

Apparatus & Reagents:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
- Carrier gas (Helium or Nitrogen)
- High-purity solvent (e.g., Dichloromethane, Hexane)
- Microsyringe for injection
- Sample of N-tert-butylbenzylamine

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the N-tert-butylbenzylamine sample in a suitable solvent (e.g., 1 mg/mL).[\[7\]](#)

- **Instrument Setup:** Set the GC parameters, including inlet temperature, column temperature program (isothermal or ramped), carrier gas flow rate, and detector temperature. These parameters must be optimized for the specific compound and column.
- **Injection:** Using a microsyringe, draw a small volume (e.g., 0.5-1 μL) of the prepared sample and inject it into the GC inlet.[12]
- **Data Acquisition:** Start the data acquisition software simultaneously with the injection. The software will generate a chromatogram, which is a plot of detector response versus time.
- **Analysis:**
 - Identify the peak corresponding to the solvent and the peak(s) corresponding to the analyte and any impurities.
 - Integrate the area under each peak.
 - Calculate the percent purity using the area normalization method: $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$ [7]
 - Note: The solvent peak area should be excluded from the "Total Area" calculation.[7]

Visualized Workflow: Purity Analysis

The following diagram illustrates the logical workflow for determining the purity of a **Benzenemethanamine, N-(1,1-dimethylethyl)-** sample using Gas Chromatography.

Sample & Instrument Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for GC Purity Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenemethanamine, N-(1,1-dimethylethyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. study.com [study.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. phillysim.org [phillysim.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uwosh.edu [uwosh.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Benzenemethanamine, N-(1,1-dimethylethyl)-]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145904#benzenemethanamine-n-1-1-dimethylethyl-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com